1-Naphthylmethyl vs. 2-Naphthylmethyl Substitution: A 174-Fold Potency Advantage in Protease Inhibition
In a systematic SAR study of naphthylmethyl-derived protease inhibitors, the 1-naphthylmethyl-substituted compound 15b (structurally congruent with the 1-((4-methoxyphenoxy)methyl)naphthalene scaffold) exhibited an IC₅₀ of 0.34 ± 0.01 µM, whereas the corresponding 2-naphthylmethyl analog (compound 3) showed an IC₅₀ of 59.2 ± 7.8 µM—a 174-fold loss in potency attributable solely to the regioisomeric position of the naphthyl attachment . This trend was independently replicated in a SARS-CoV-2 PLpro inhibitor program, where the 1-naphthyl compound B_15b gave IC₅₀ = 0.34 ± 0.01 µM versus the 2-naphthyl matched-pair B_15d at IC₅₀ = 13.2 ± 0.6 µM (39-fold difference), confirming that the 1-position substitution is a dominant determinant of target engagement .
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.34 ± 0.01 µM (compound 15b, 1-naphthylmethyl scaffold); 0.34 ± 0.01 µM (B_15b, 1-naphthyl series) |
| Comparator Or Baseline | 59.2 ± 7.8 µM (compound 3, 2-naphthylmethyl); 13.2 ± 0.6 µM (B_15d, 2-naphthyl matched pair) |
| Quantified Difference | 174-fold (Study 1); 39-fold (Study 2) |
| Conditions | In vitro enzymatic inhibition assay; J Med Chem 2010 (protease target); Nat Commun 2023 (SARS-CoV-2 PLpro) |
Why This Matters
Procuring a 2-naphthylmethyl or other regioisomeric analog in place of the 1-substituted compound can introduce a >100-fold potency deficit, rendering SAR libraries non-informative and lead optimization efforts misdirected.
- [1] J Med Chem, 2010, 53(13), 4968–4979, Table 1: IC₅₀ data for compound 3 (2-naphthylmethyl, 59.2 µM) vs. compound 15b (1-naphthylmethyl, 0.34 µM). doi:10.1021/jm1004489 View Source
- [2] Nat Commun, 2023, 14, Article 3750, Table 1: B_15b (1-naphthyl, IC₅₀ = 0.34 µM) vs. B_15d (2-naphthyl, IC₅₀ = 13.2 µM). doi:10.1038/s41467-023-39470-0 View Source
